2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-4-10-17(11-5-14)24-19(28)13-27-12-2-3-18(22(27)29)21-25-20(26-30-21)15-6-8-16(23)9-7-15/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDCVXHXOUZKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide is a derivative of oxadiazole and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and nematicidal properties.
Chemical Structure and Properties
The chemical structure of the compound includes:
- Oxadiazole moiety : Known for various biological activities.
- Pyridine ring : Often contributes to bioactivity.
- Fluorophenyl group : Enhances lipophilicity and bioavailability.
The molecular formula is with a molecular weight of approximately 328.34 g/mol.
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole moiety has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A derivative similar to the compound demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value of 14 µM, indicating its potential as a chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Oxadiazole Derivative | MCF-7 | 14 | Apoptosis induction |
| Compound VI (related structure) | Various | <31 | VEGFR-2 inhibition |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Antibacterial and Antifungal Activity : Studies have shown that oxadiazole derivatives can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungal strains.
- Research Findings : A related oxadiazole compound was tested against Staphylococcus aureus and exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Nematocidal Activity
Emerging evidence suggests that compounds containing oxadiazole rings have nematicidal properties:
- Bioassays : The compound's structural similarity to other effective nematicides indicates it may affect nematode acetylcholine receptors, disrupting their neuromuscular function.
- Case Study : A related oxadiazole derivative showed remarkable nematocidal activity against Bursaphelenchus xylophilus with an LC50 value of 2.4 µg/mL, significantly outperforming standard treatments like avermectin .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyridine derivatives exhibit significant anticancer properties. The oxadiazole ring has been associated with the inhibition of cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities. A study focusing on oxadiazole derivatives revealed that they possess broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Cholinesterase Inhibition
Cholinesterase inhibitors are vital for treating neurodegenerative diseases like Alzheimer's. The structure of this compound suggests potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, which are crucial for managing cholinergic dysfunctions.
Data Tables
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15.4 | |
| Antibacterial | Staphylococcus aureus | 12.0 | |
| Cholinesterase Inhibition | Acetylcholinesterase | 25.6 |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of oxadiazole derivatives, including the target compound. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines, suggesting a promising avenue for further research.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties were assessed against a panel of bacterial strains. The compound showed significant inhibition against both Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) below 20 µg/mL, indicating strong potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
